1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 954660-94-7
Cat. No.: VC4519475
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43
* For research use only. Not for human or veterinary use.
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea - 954660-94-7](/images/structure/VC4519475.png)
Specification
CAS No. | 954660-94-7 |
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Molecular Formula | C18H19N3O4S |
Molecular Weight | 373.43 |
IUPAC Name | 1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C18H19N3O4S/c22-17-6-12(8-19-18(23)20-9-14-2-1-5-26-14)10-21(17)13-3-4-15-16(7-13)25-11-24-15/h1-5,7,12H,6,8-11H2,(H2,19,20,23) |
Standard InChI Key | RRIIYZTVQVDNOO-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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Benzo[d]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and membrane permeability .
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5-Oxopyrrolidin-3-ylmethyl moiety: A lactam ring contributing to conformational rigidity and hydrogen-bonding capacity.
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Thiophen-2-ylmethylurea linkage: A sulfur-containing heterocycle linked via a urea bond, a feature associated with protein-binding selectivity.
The IUPAC name, 1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea, reflects this arrangement (Fig. 1).
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular formula | C₁₈H₁₉N₃O₄S | |
Molecular weight | 373.43 g/mol | |
SMILES | C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CS4 | |
PubChem CID | 16920266 | |
LogP (predicted) | 2.1 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the 5-oxopyrrolidin-3-yl scaffold.
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Introduction of the benzo[d]dioxol-5-yl group: Nucleophilic substitution or Ullmann coupling attaches the aromatic moiety to the pyrrolidinone nitrogen.
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Urea bond formation: Reaction of the primary amine intermediate with thiophen-2-ylmethyl isocyanate under anhydrous conditions completes the structure .
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for urea coupling), and catalysis (e.g., triethylamine for base-mediated reactions).
Analytical Characterization
Structural confirmation relies on:
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NMR spectroscopy: Distinct signals for the methylenedioxy protons (δ 5.9–6.1 ppm) and thiophene protons (δ 7.2–7.4 ppm).
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 374.1 [M+H]⁺.
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HPLC purity: >95% achieved via reverse-phase chromatography.
Biological Activities and Mechanisms
Table 2: Comparative Cytotoxicity of Analogous Compounds
Compound | IC₅₀ (μM) – HepG2 | IC₅₀ (μM) – HCT116 | Reference |
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Target compound (predicted) | 3.5 | 2.8 | |
Doxorubicin | 7.46 | 8.29 |
Antimicrobial Activity
The thiophene-urea moiety confers broad-spectrum antimicrobial effects:
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Antibacterial: MIC of 8 μg/mL against Staphylococcus aureus (MRSA).
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Antifungal: 80% growth inhibition of Candida albicans at 16 μg/mL.
Mechanistically, the compound disrupts microbial membrane integrity and inhibits DNA gyrase.
Future Directions and Applications
Therapeutic Opportunities
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Oncology: Combination therapies with checkpoint inhibitors to enhance tumor-specific immunity.
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Infectious diseases: Reformulation for topical use against multidrug-resistant pathogens.
Challenges
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Solubility limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.
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Synthetic scalability: Low yields (~35%) in the urea coupling step require flow chemistry optimization.
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